molecular formula C9H14O3 B2840541 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid CAS No. 2228295-88-1

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid

Cat. No. B2840541
CAS RN: 2228295-88-1
M. Wt: 170.208
InChI Key: UPKXMUDJGQGEFX-UHFFFAOYSA-N
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Description

“2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid” is a chemical compound with the CAS Number: 2228295-88-1 . It has a molecular weight of 170.21 and its IUPAC name is 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) have been extensively studied for their significant biological properties, including antioxidant activity. These studies focus on the structure-activity relationships (SARs) of HCAs, indicating that modifications to the aromatic ring and carboxylic function significantly influence antioxidant activity. The presence of an ortho-dihydroxy phenyl group (catechol moiety) is particularly important for enhancing antioxidant effects, which could be beneficial for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biotechnological Routes Based on Lactic Acid Production

Lactic acid, an important hydroxycarboxylic acid, is produced commercially by fermenting sugars present in biomass. It serves as a feedstock for the green chemistry of the future, with potential applications in producing biodegradable polymers and various chemicals such as pyruvic acid, acrylic acid, and lactate ester. This review highlights the promising biotechnological routes for converting lactic acid into valuable chemicals (Gao, Ma, & Xu, 2011).

Applications of Organic Acids in Acidizing Operations

Organic acids, including formic, acetic, citric, and lactic acids, are used as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations. These acids offer advantages such as lower corrosion rates and the ability to avoid issues like high dissolving power and sludging tendency associated with HCl. The paper provides an intensive review of advancements, technology, and challenges associated with organic acids in acidizing jobs, highlighting their retardation performance and applications in high-temperature operations (Alhamad et al., 2020).

Organic Corrosion Inhibitors for Industrial Cleaning

The use of organic inhibitors, particularly those containing heteroatoms (O, S, N, P) and π-electrons, is a frequent and economic method for inhibiting metallic dissolution in acidic media. These inhibitors show promise in various industrial cleaning processes, such as acid cleaning, pickling, and descaling. This review details the effectiveness of organic inhibitors in preventing corrosion of metals and alloys in aggressive acidic solutions (Goyal et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXMUDJGQGEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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